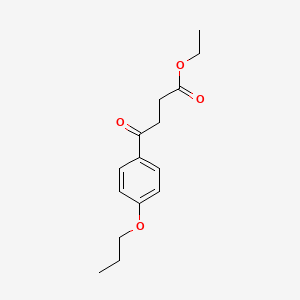
Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various ethyl butanoate derivatives has been explored in the provided papers. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, with its structure confirmed using various spectroscopic techniques . Similarly, a multistep synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was developed, starting from commercially available l-DOPA . Another study reported the synthesis of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, with their structures characterized by NMR and X-ray diffraction . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using a variety of techniques. For example, FT-IR, NMR, and ESI-MS were used to confirm the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray diffraction was employed to determine the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, revealing a one-dimensional parallel structure . The structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was also elucidated, showing the compound exists as the enamine tautomer in the solid state .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving ethyl butanoate derivatives. The chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate resulted in the formation of novel (1H-1,2,3-triazol-5-yl)acetic acids . The decomposition reactions of model biofuels, including ethyl propanoate, were studied, revealing the lowest energy decomposition path and potential energy barriers . The synthesis of 4-phenyl-2-butanone from ethyl acetoacetate through a series of reactions, including Claisen's condensation and substitution reactions, was also described .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were analyzed using computational methods and experimental techniques. Density functional theory (DFT) was used to calculate molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . The enthalpies of formation and bond dissociation energies for ethyl propanoate were estimated using the CBS-QB3 method . The herbicidal activities of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were evaluated, with one compound showing comparable activity to a commercial herbicide .
Applications De Recherche Scientifique
Chemoselective Reactions
Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate has been explored in chemoselective reactions. For instance, Pokhodylo, Matiychuk, and Obushak (2009) studied the reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, finding it chemoselectively forms one of two possible isomers, leading to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids (Pokhodylo et al., 2009).
Photolabile Protecting Groups in Nanofluidics
Ali et al. (2012) utilized a derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This innovative application involved synthetic ion channels, where irradiation removed hydrophobic molecules, enabling ionic species' UV-light-triggered transport (Ali et al., 2012).
Novel Synthesis Approaches
Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate has been integral in novel synthetic methods. Harikrishnan et al. (2013) demonstrated a microwave-mediated, catalyst- and solvent-free regioselective Biginelli reaction for synthesizing novel tetrahydropyrimidines (Harikrishnan et al., 2013).
Fluorescence Properties in New Compounds
Krzyżak, Śliwińska, and Malinka (2015) synthesized new compounds, including derivatives of ethyl 4-oxo-4-(4-propoxyphenyl)butanoate, exploring their fluorescence properties in different solvents. These findings highlight potential applications in optical materials and sensing technologies (Krzyżak et al., 2015).
Enzymatic Activity and Inhibitors
In the field of biochemistry, Nazir et al. (2018) investigated indole-based hybrid oxadiazole scaffolds involving ethyl 4-(1H-indol-3-yl)butanoate. Their studies on urease inhibitors showcased significant therapeutic potential for these compounds (Nazir et al., 2018).
Propriétés
IUPAC Name |
ethyl 4-oxo-4-(4-propoxyphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWLZBMOHKLTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605848 |
Source


|
| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |
CAS RN |
39496-81-6 |
Source


|
| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

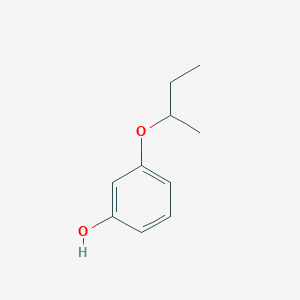



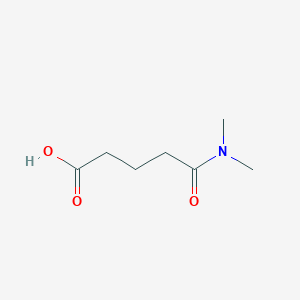


![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)
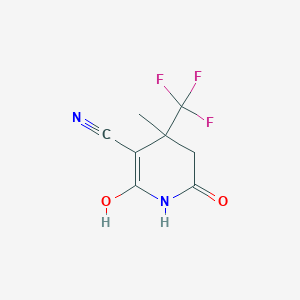
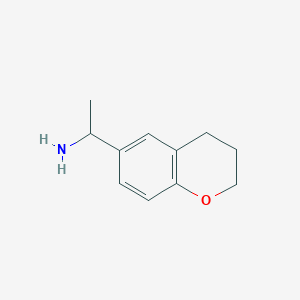
![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
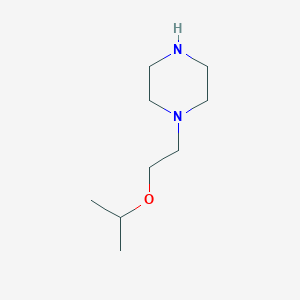
![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)